molecular formula C22H28N4O3S B10953412 5-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

5-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10953412
M. Wt: 428.5 g/mol
InChI Key: QGXVGBRKTDJJDP-UHFFFAOYSA-N
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Description

The compound 5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the furan and morpholinopropyl groups. The final step involves the incorporation of the dimethylphenoxy and hydrosulfide functionalities. Common reagents used in these reactions include various halogenated compounds, base catalysts, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[5-[(2,4-dimethylphenoxy)methyl]furan-2-yl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H28N4O3S/c1-16-4-6-19(17(2)14-16)28-15-18-5-7-20(29-18)21-23-24-22(30)26(21)9-3-8-25-10-12-27-13-11-25/h4-7,14H,3,8-13,15H2,1-2H3,(H,24,30)

InChI Key

QGXVGBRKTDJJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C3=NNC(=S)N3CCCN4CCOCC4)C

Origin of Product

United States

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